1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine
Description
1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine is a halogenated aromatic amine with the molecular formula C₉H₁₁BrClNO and a molecular weight of 288.55 g/mol (calculated). Its structure features a phenyl ring substituted with bromine (position 3) and chlorine (position 4), along with a methoxy group attached to the ethanamine chain. This compound is part of a broader class of substituted phenethylamines, often used as intermediates in medicinal chemistry and materials science due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
1-(3-bromo-4-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrClNO/c1-13-5-9(12)6-2-3-8(11)7(10)4-6/h2-4,9H,5,12H2,1H3 |
InChI Key |
OTMOBLXCXLWFOV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)Cl)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-4-chloroaniline.
Methoxylation: The aniline derivative undergoes a methoxylation reaction to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Halogen Effects : Bromine and chlorine substituents increase molecular weight and lipophilicity, which may improve membrane permeability in biological systems. However, steric hindrance from bulky halogens can reduce reactivity in nucleophilic substitutions .
Methoxy Group Role: The methoxy group on the ethanamine chain enhances solubility in polar solvents compared to non-substituted analogs (e.g., 1-(3-bromo-4-chlorophenyl)ethan-1-amine) .
Synthetic Accessibility : Lithium-halogen exchange (e.g., using 1-bromo-3,5-dimethoxybenzene in THF at −78°C) is a common method for synthesizing such amines, though regioselectivity challenges arise with multiple halogens .
Safety Considerations : Similar methoxyethylamines (e.g., 1-(5-ethylfuran-2-yl)-2-methoxyethan-1-amine) require stringent safety protocols due to toxicity risks, including respiratory and dermal irritation .
Biological Activity
1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound features a bromo and chloro substituent on a phenyl ring, coupled with a methoxyethanamine moiety. Its structure can be represented as follows:
This configuration may influence its interaction with biological targets, including receptors and enzymes.
The biological activity of 1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms (bromine and chlorine) enhances lipophilicity and may facilitate binding to lipid membranes or proteins. This could potentially influence the compound's pharmacodynamics and pharmacokinetics.
| Mechanism | Description |
|---|---|
| Receptor Binding | Interaction with specific receptors leading to downstream signaling effects. |
| Enzyme Inhibition | Potential inhibition of key enzymes involved in metabolic pathways. |
| Cell Proliferation | Modulation of cancer cell growth through apoptosis or cell cycle arrest. |
Biological Activity
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Anticancer Activity
In vitro studies have shown that 1-(3-Bromo-4-chlorophenyl)-2-methoxyethan-1-amine can inhibit the proliferation of cancer cell lines. For instance, it has demonstrated significant inhibitory effects on breast cancer cells (MDA-MB-231), with an IC50 value indicating potent activity.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 0.126 | Significant growth inhibition |
| MCF10A | >10 | Minimal effect |
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has moderate oral bioavailability and clearance rates, indicating its potential for therapeutic use.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
| Toxicity (mg/kg) | No acute toxicity up to 2000 |
Case Studies
Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
- Breast Cancer Model : In a BALB/c nude mouse model, treatment with the compound resulted in reduced tumor metastasis compared to control groups.
- Inflammatory Response : In models of inflammation, the compound exhibited dose-dependent inhibition of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
